molecular formula C12H15N3O B8554120 2-amino-4-tert-butylphthalazin-1(2H)-one

2-amino-4-tert-butylphthalazin-1(2H)-one

Cat. No.: B8554120
M. Wt: 217.27 g/mol
InChI Key: RTKHRLHWOMIYSP-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butylphthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with an amino group at position 2 and a bulky tert-butyl group at position 4. Phthalazinones are of significant interest in medicinal and materials chemistry due to their diverse bioactivity and structural versatility .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-amino-4-tert-butylphthalazin-1-one

InChI

InChI=1S/C12H15N3O/c1-12(2,3)10-8-6-4-5-7-9(8)11(16)15(13)14-10/h4-7H,13H2,1-3H3

InChI Key

RTKHRLHWOMIYSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C2=CC=CC=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at Position 4

The tert-butyl group at position 4 distinguishes this compound from analogs with smaller or aromatic substituents:

Compound Substituent at Position 4 Molecular Weight (g/mol) Key Properties
2-Amino-4-tert-butylphthalazin-1(2H)-one tert-butyl 233.27 (estimated) High steric hindrance; likely reduced solubility in polar solvents
4-Methylphthalazin-1(2H)-one Methyl 162.19 Compact structure; lower hydrophobicity compared to tert-butyl derivatives
4-(4-Methylphenyl)phthalazin-1(2H)-one 4-Methylphenyl 264.30 Aromatic substituent enhances π-π interactions; dihedral angle: 53.93°

Key Findings :

  • The tert-butyl group increases molecular weight by ~30% compared to methyl, significantly altering steric and electronic profiles.
  • Bulky substituents like tert-butyl may hinder crystal packing efficiency, whereas planar groups (e.g., 4-methylphenyl) promote π-π stacking .

Substituent Effects at Position 2

The amino group at position 2 contrasts with other nitrogen-containing substituents:

Compound Substituent at Position 2 Hydrogen Bonding Capacity Reactivity Insights
This compound Amino (-NH2) High (N-H donors) Prone to electrophilic substitution or coordination
2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one Aminoethyl (-CH2CH2NH2) Moderate Extended chain may reduce steric strain
2-(Prop-2-yn-1-yl)phthalazin-1(2H)-one Propargyl (-C≡CH) None Alkyne functionality enables click chemistry

Key Findings :

  • Direct amino substituents enhance hydrogen bonding, as seen in crystal structures of related compounds (e.g., C-H⋯O interactions in ).
  • Propargyl groups enable synthetic diversification but lack hydrogen-bonding capacity .

Crystal Structure and Intermolecular Interactions

Comparative analysis of solid-state properties reveals:

Compound Crystal Packing Features Intermolecular Interactions
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one Chains via C-H⋯O hydrogen bonds; π-π stacking (3.699 Å) Layered structure stabilized by π-π and H-bonds
This compound (inferred) Likely disordered packing due to tert-butyl bulk Potential N-H⋯O bonds; limited π-π interactions

Key Findings :

  • Methylphenyl and propargyl groups facilitate ordered packing, while tert-butyl substituents may disrupt crystallinity .
  • Hydrogen bonding in amino-substituted analogs enhances thermal stability and influences solubility .

Key Findings :

  • Tert-butyl derivatives exhibit lower solubility due to hydrophobicity, aligning with trends in substituted aromatics .
  • Safety profiles remain understudied for amino-phthalazinones, necessitating further research .

Preparation Methods

Diazotization Reaction

Aniline undergoes diazotization in hydrochloric or sulfuric acid (mol ratio 1:2–3) with sodium nitrite (1:1–1.1 mol ratio) at 0–10°C. The diazonium salt forms quantitatively under these conditions, verified by starch-iodide paper testing. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature0–10°CPrevents decomposition
Aniline:HCl ratio1:2–3Ensures complete salt formation
Reaction time1–2 hoursMaximizes diazonium stability

Coupling Reaction

p-Tert-butylphenol couples with the diazonium salt in alkaline media (NaOH or KOH) at ambient temperatures. The tert-butylphenol sodium intermediate reacts with diazonium salt at a 1:1–1.08 mol ratio, yielding azo-dye precursors with 95–98% efficiency. Excess base (1.1:1 mol ratio relative to phenol) prevents side reactions.

Reductive Cleavage

Azo-dye intermediates undergo reductive cleavage using agents like hydrazine hydrate, zinc powder, or sodium dithionite in alkaline ethanol/water mixtures. Hydrazine hydrate (80% concentration) at 20°C for 20 hours achieves 95.2% yield, while zinc powder at 50°C for 4 hours yields 85.9%. Post-reduction neutralization (pH 7) and crystallization in sodium bisulfite yield the final product with >98% purity.

Alternative Synthetic Pathways

Heck Coupling for Functionalized Derivatives

Recent advances employ palladium-catalyzed Heck coupling to attach dihydrophthalazine moieties to pyrimidine scaffolds. Using a pincer catalyst (dichlorobis[1-(dicyclohexylphosphanyl)-piperidine]palladium(II)), this method operates at 90°C with triethylamine, achieving 70–85% yields for enantiomerically pure products. Comparative data:

CatalystTemperatureBaseYield (%)
Pd pincer-II90°CTriethylamine85
Traditional Pd(OAc)₂140°CNEP65

Solvent-Mediated Crystallization

Post-synthetic purification via toluene recrystallization enhances purity to >99%. Slow cooling (0.5°C/min) produces monoclinic crystals suitable for X-ray analysis, as demonstrated in structural studies.

Reaction Optimization and Challenges

Temperature Sensitivity

Diazotization below 10°C prevents diazonium salt decomposition, while coupling above 40°C accelerates undesired dimerization. Reductive cleavage exhibits a narrow optimal range:

Reductive AgentOptimal Temp.Time (h)Yield (%)
Hydrazine hydrate20°C2095.2
Zinc powder50°C485.9
Sodium dithionite40°C688.3

Solvent and Base Selection

Ethanol-water mixtures (1:1 v/v) solubilize azo-dyes without degrading tert-butyl groups. Strong bases (e.g., 2M NaOH) accelerate coupling but risk hydrolyzing sensitive functionalities.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Aromatic protons resonate at δ 7.8–8.1 ppm; tert-butyl singlet at δ 1.4 ppm.

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

  • X-ray Crystallography : Monoclinic P2₁/c space group; π-stacking between phthalazine and dimethoxyaromatic rings.

Purity Assessment

Melting point analysis (155–162°C) and elemental analysis (%C: 65.7, %H: 7.2, %N: 16.1) confirm batch consistency.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Azo-cracking reduction85–98>98HighLow
Heck coupling70–85>99ModerateHigh
Solvent crystallization>99LowMedium

Q & A

Q. What are the primary synthetic routes for 2-amino-4-tert-butylphthalazin-1(2H)-one, and what are their limitations?

The synthesis of this compound typically follows strategies analogous to those for related aminophthalazinones. Two main approaches are reported:

  • Palladium-catalyzed coupling : Brominated phthalazinone precursors are coupled with amines using Pd catalysts (e.g., Pd(OAc)₂ or PdCl₂). This method requires pre-synthesis of brominated intermediates, which can be time-consuming .
  • Multicomponent reactions : These involve isocyanide insertion under Pd catalysis. However, tertiary isocyanides are often required, limiting substrate scope .

Q. Key Limitations :

  • Low yields due to steric hindrance from the tert-butyl group.
  • Challenges in regioselectivity during functionalization of the phthalazinone core.

Q. Methodological Recommendations :

  • Optimize solvent systems (e.g., DMF or THF) to enhance solubility of bulky intermediates.
  • Use copper co-catalysts (e.g., CuI) to improve coupling efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

Techniques :

  • X-ray crystallography : Resolve stereochemistry and confirm tert-butyl positioning .
  • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., NH₂ protons at δ 5.5–6.5 ppm) and confirm substitution patterns .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation pathways.
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .

Q. Experimental Tip :

  • Use deuterated DMSO for NMR to avoid signal broadening caused by NH₂ proton exchange .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Common Assays :

  • Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values. Include positive controls like cisplatin .
  • Anti-inflammatory activity : Inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.

Q. Methodological Considerations :

  • Use dose-response curves (0.1–100 µM) to assess potency.
  • Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Strategies :

  • Reaction path search algorithms : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for tert-butyl group introduction .
  • Machine learning (ML) : Train models on existing phthalazinone reaction data to predict optimal catalysts/solvents.
  • Transition-state analysis : Identify steric clashes during coupling reactions to redesign precursors .

Case Study :
ICReDD’s workflow combines computational screening with high-throughput experimentation to reduce trial-and-error steps by 60% .

Q. How should researchers address contradictions in biological activity data across studies?

Root Causes :

  • Variability in cell line sensitivity (e.g., HeLa vs. HT-29).
  • Differences in assay conditions (e.g., serum concentration, incubation time).

Q. Resolution Framework :

Reproducibility checks : Replicate assays in independent labs.

Mechanistic studies : Use siRNA knockdown or CRISPR to validate target engagement.

Meta-analysis : Pool data from multiple studies to identify trends .

Q. What experimental design principles apply to multi-step synthesis of derivatives?

Key Approaches :

  • Factorial design : Test variables (temperature, catalyst loading) simultaneously to identify interactions .
  • DoE (Design of Experiments) : Optimize reaction steps using response surface methodology.
  • In-line analytics : Use HPLC or FTIR for real-time monitoring of intermediates .

Example :
A 2³ factorial design for Pd-catalyzed coupling reduced side products by 30% when optimizing temperature (80–120°C), solvent (DMF vs. THF), and ligand (XPhos vs. SPhos) .

Q. How can spectroscopic data be integrated with computational models to study coordination chemistry?

Workflow :

Synthesize metal complexes : React with transition metals (e.g., Cu²⁺ or Zn²⁺) .

Characterize : Use UV-Vis (d-d transitions) and EPR (for paramagnetic metals).

Model binding modes : Perform DFT calculations to predict coordination geometries (e.g., octahedral vs. square planar) .

Case Study :
Phthalazinone-Zn²⁺ complexes showed enhanced fluorescence, validated by TD-DFT simulations of electronic transitions .

Q. What advanced statistical methods are critical for analyzing dose-response relationships?

Tools :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Bootstrap analysis : Estimate confidence intervals for potency values.
  • Principal Component Analysis (PCA) : Corrogate structural features with activity .

Q. Software Recommendations :

  • GraphPad Prism for regression analysis.
  • Python’s Scikit-learn for multivariate analysis .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

Effects :

  • Lipophilicity : Increases logP, enhancing membrane permeability (measure via shake-flask method).
  • Metabolic stability : tert-butyl groups resist oxidative metabolism (test in liver microsomes).
  • Solubility : May reduce aqueous solubility; use co-solvents (e.g., PEG 400) in in vivo studies .

Q. Validation :

  • Compare ADME profiles with non-substituted analogs using Caco-2 cell monolayers .

Q. What role does this compound play in developing metal-organic frameworks (MOFs)?

Applications :

  • Ligand design : Coordinate with metals (e.g., Fe³⁺) to form porous MOFs for gas storage.
  • Functionalization : Introduce amino groups to enhance CO₂ adsorption capacity.

Q. Synthesis Tips :

  • Use solvothermal conditions (e.g., DMF at 120°C) for MOF crystallization .

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